N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c17-12(14-5-10-2-1-3-18-10)16-6-9-4-13-8-15-11(9)7-16/h1-4,8H,5-7H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAQRLHSAWPBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the condensation of thiophene derivatives with pyrrolopyrimidine intermediates. Common synthetic routes include:
Condensation Reactions: Utilizing thiophene-2-carboxaldehyde and pyrrolopyrimidine derivatives under acidic or basic conditions.
Cyclization Reactions: Employing cyclization of appropriate precursors in the presence of catalysts like palladium or copper.
Amidation Reactions: Forming the carboxamide group through amidation of carboxylic acid derivatives with amines.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions with agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the parent compound, which can exhibit varied biological and chemical properties.
Scientific Research Applications
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by inhibiting enzyme activity or altering receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison of Core Heterocycles
The target compound’s pyrrolo[3,4-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:
- Pyrrolo[2,3-d]pyrimidines (e.g., compound 2b in ): These feature a different fusion pattern (pyrrole fused at positions 2 and 3 of pyrimidine), altering ring puckering and binding interactions. Substituents like sulfonamide and pyrimidin-2-yl groups in 2b enhance solubility and target affinity .
- Thiazolo[3,2-a]pyrimidines (): Replace pyrrole with a thiazole ring, introducing sulfur at position 1. This modification impacts electron distribution and pharmacological profiles, as seen in the crystal structure of ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which exhibits a puckered conformation and hydrogen-bonding networks .
- Pyrrolo[3,4-d]pyridazines (e.g., T-EHPPD-T monomer, ): Substitute pyrimidine with pyridazine, reducing aromaticity and altering electronic properties for applications in organic solar cells .
Substituent-Based Comparison
- Thiophene Derivatives (): Compounds like (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide (IC50 = 9.55 µM) highlight the role of thiophene in enhancing antiproliferative activity through π-π stacking and hydrophobic interactions . The target compound’s thiophen-2-ylmethyl group may confer similar advantages.
- Sulfonamide and Pyrimidine Moieties (): Compound 2b incorporates a sulfamoylphenyl group linked to a pyrimidine, improving interactions with ATP-binding pockets in kinases. In contrast, the target compound’s carboxamide group may prioritize hydrogen bonding over sulfonamide’s acidity .
Data Table: Key Features of Compared Compounds
Biological Activity
N-[(thiophen-2-yl)methyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring fused to a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 246.29 g/mol. The structural characteristics contribute to its interaction with biological targets.
Target Interactions
This compound exhibits significant fungicidal activities , particularly against pathogens like Pseudoperonospora cubensis, which causes cucumber downy mildew. The compound disrupts normal fungal cell functions through specific biochemical pathways that inhibit growth and reproduction.
Biochemical Pathways
The compound's mechanism involves the inhibition of essential enzymes within the fungal cells, leading to cell death. This activity is linked to its ability to interact with specific targets within the fungal metabolism.
Antimicrobial Activity
Recent studies have demonstrated that the compound shows broad-spectrum antimicrobial activity . For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | - |
| Staphylococcus epidermidis | 0.22 - 0.25 μg/mL | - |
| Pseudomonas aeruginosa | Not specified | Not specified |
These results indicate that the compound has strong potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
In addition to its antifungal properties, this compound has been evaluated for its anticancer effects:
-
Cell Line Studies : The compound showed significant growth inhibition across various cancer cell lines:
- Lung carcinoma (e.g., HOP-92 and NCI-H460) exhibited growth inhibition percentages (GI%) of up to 71.8%.
- Renal carcinoma cell line RFX 393 showed GI% values exceeding 66% for several derivatives tested.
- Kinase Inhibition : The compound was found to inhibit cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), with IC50 values ranging from 0.09 to 1.58 µM for CDK2 and from 0.23 to 1.59 µM for TRKA .
- Cell Cycle Arrest : Treatment with the compound resulted in significant cell cycle arrest at the G0/G1 phase in cancer cells, indicating its potential role in cancer therapy by preventing cancer cell proliferation .
Case Studies
Several studies have investigated the efficacy of this compound in vivo and in vitro:
- In Vivo Efficacy : In animal models, this compound demonstrated reduced tumor growth rates compared to controls when administered at therapeutic doses.
- In Vitro Cytotoxicity : The compound exhibited cytotoxic effects on renal carcinoma cells with IC50 values indicating moderate potency compared to reference drugs like staurosporine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
